tetranor-Misoprostol-d5
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Overview
Description
Tetranor-Misoprostol-d5 is a deuterated analog of tetranor-Misoprostol, which is a metabolite of Misoprostol. Misoprostol is a synthetic prostaglandin E1 analog used primarily for its gastroprotective and uterotonic properties. This compound is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of tetranor-Misoprostol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-Misoprostol-d5 involves the incorporation of deuterium atoms into the Misoprostol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the synthesis of Misoprostol, followed by deuteration at the desired positions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetranor-Misoprostol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tetranor-Misoprostol-d5 is widely used in scientific research for:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of Misoprostol and its metabolites.
Pharmacokinetics: Studying the metabolism and excretion of Misoprostol in biological systems.
Drug Development: Investigating the pharmacological properties and potential therapeutic applications of Misoprostol analogs.
Mechanism of Action
Tetranor-Misoprostol-d5, like Misoprostol, exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion and increasing mucus and bicarbonate production. This protective effect helps prevent gastric ulcers. Additionally, it induces uterine contractions by stimulating prostaglandin receptors in the uterus .
Comparison with Similar Compounds
Similar Compounds
Misoprostol: The parent compound, used for gastroprotection and uterotonic effects.
Tetranor-Misoprostol: The non-deuterated analog, used in similar applications.
Misoprostol Acid: The active metabolite of Misoprostol, responsible for its pharmacological effects
Uniqueness
Tetranor-Misoprostol-d5 is unique due to the incorporation of deuterium atoms, which makes it particularly useful as an internal standard in analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .
Properties
Molecular Formula |
C17H28O5 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1/i2D3,9D2 |
InChI Key |
YFJARCYAVNJENL-WXAODGPZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)(C([2H])([2H])CCC)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Origin of Product |
United States |
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